molecular formula C9H6BrNO2 B1415606 3-Bromo-5-cyano-2-methylbenzoic acid CAS No. 1807019-17-5

3-Bromo-5-cyano-2-methylbenzoic acid

Cat. No.: B1415606
CAS No.: 1807019-17-5
M. Wt: 240.05 g/mol
InChI Key: IUXBCAKCZKSENZ-UHFFFAOYSA-N
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Description

3-Bromo-5-cyano-2-methylbenzoic acid is a high-purity synthetic building block designed for advanced pharmaceutical and organic materials research. This multifunctional compound integrates three distinct functional groups—a carboxylic acid, a bromine atom, and a cyano group—on a single aromatic ring, making it a valuable intermediate for constructing complex molecules. The carboxylic acid moiety allows for further derivatization into esters and amides , while the bromine and cyano groups serve as orthogonal reactive sites for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, and for functional group transformations . This compound is related to intermediates used in the development of active pharmaceutical ingredients, including antiplatelet medications . Its structure is ideal for exploring structure-activity relationships in medicinal chemistry and for synthesizing polymers or liquid crystals with tailored properties in materials science. This compound is offered with comprehensive analytical data, including HPLC and NMR spectroscopy, to ensure batch-to-batch consistency and identity confirmation for your research. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromo-5-cyano-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-5-7(9(12)13)2-6(4-11)3-8(5)10/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXBCAKCZKSENZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 2-Methylbenzoic Acid

Reaction Overview:
The initial step involves selective bromination of 2-methylbenzoic acid to introduce a bromine atom at the 3-position of the aromatic ring. This process employs electrophilic aromatic substitution, facilitated by brominating agents such as elemental bromine or N-bromosuccinimide (NBS).

Reaction Conditions & Reagents:

  • Reagents: Bromine (Br₂) or NBS, often in the presence of a catalyst like iron (Fe³⁺).
  • Solvent: Organic solvents such as chlorobenzene, acetonitrile, or dichloromethane.
  • Temperature: Typically maintained between 70°C and 100°C under reflux to promote selective substitution.
  • Notes: Excess brominating agent ensures complete conversion; reaction is monitored via TLC or NMR.

Research Findings:

  • Bromination under controlled conditions yields mono-brominated products with high regioselectivity at the 3-position, as demonstrated in patent methods for similar benzoic acids.

Introduction of the Cyano Group (Nitration and Cyanation)

Methodology:

  • The nitration of the brominated intermediate introduces a nitrile group (–CN) at the 5-position.
  • Cyanation is achieved via nucleophilic substitution or by reacting the nitrated intermediate with cyanide sources such as cuprous cyanide (CuCN).

Reaction Conditions & Reagents:

  • Reagents: Cuprous cyanide (CuCN) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
  • Temperature: Elevated temperatures around 150°C to 170°C are typical for cyanation.
  • Notes: The process often involves a prior nitration step, followed by cyanide substitution, which can be performed in a one-pot or sequential manner.

Research Findings:

  • Cyanation of brominated benzoic derivatives has been successfully executed using cuprous cyanide, with yields influenced by temperature and solvent choice.

Hydrolysis to Form the Benzoic Acid

Final Step:

  • The nitrile group is hydrolyzed to a carboxylic acid, completing the synthesis of 3-bromo-5-cyano-2-methylbenzoic acid .
  • Hydrolysis can be performed under acidic or basic conditions, often using concentrated hydrochloric acid or sodium hydroxide.

Reaction Conditions & Reagents:

  • Reagents: Acidic hydrolysis with HCl or basic hydrolysis with NaOH.
  • Temperature: Reflux conditions, typically 80°C to 120°C.
  • Notes: The process requires careful control to prevent degradation or side reactions.

Research Findings:

  • Hydrolysis of nitriles to acids is well-established, with optimal yields achieved under reflux with acid or base catalysis.

Industrial Scale Synthesis

In large-scale production, the process emphasizes:

  • Precise control of temperature and reagent addition rates.
  • Use of solvents like toluene or ethyl acetate for crystallization and purification.
  • Implementation of continuous flow reactors for improved safety and efficiency.

Process Optimization:

  • Use of excess brominating and cyanating agents to maximize yield.
  • Purification through recrystallization, chromatography, or filtration.

Yield Data:

Step Typical Yield Conditions Remarks
Bromination 80-90% Reflux, excess Br₂/NBS High regioselectivity
Cyanation (Cyanide substitution) 70-85% Elevated temperature, polar solvents Critical for purity
Hydrolysis 85-95% Reflux, acid/base conditions Complete conversion to acid

Research and Patent Insights

  • The patent WO2003022800A1 describes bromination of methylbenzoic acids using solvents like chlorobenzene and acetonitrile at 70–100°C under reflux, with NBS as a brominating agent.
  • Cyanation methods involve reacting brominated intermediates with cuprous cyanide at high temperatures (~170°C), as detailed in patent CN103702978A.
  • Laboratory synthesis often employs purification steps such as recrystallization from ethyl acetate or butyl acetate to enhance product purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-cyano-2-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The cyano group can be reduced to an amine group under suitable conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of the cyano group.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for the oxidation of the methyl group.

Major Products

  • Substitution

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs from the evidence include brominated methylbenzoic acids and derivatives with cyano/nitro substituents.

Compound Name Substituents (Positions) CAS RN Molecular Weight (g/mol) Melting Point (°C) Reference
3-Bromo-2-methylbenzoic acid Br (3), CH₃ (2) 76006-33-2 215.04 Not reported
4-Bromo-2-methylbenzoic acid Br (4), CH₃ (2) 68837-59-2 215.04 181
4-Bromo-3-methylbenzoic acid Br (4), CH₃ (3) 7697-28-1 215.04 Not reported
5-Bromo-2-methyl-3-nitrobenzoic acid Br (5), CH₃ (2), NO₂ (3) 116529-61-4 260.05 Not reported
3-Bromo-2-cyano-5-methoxybenzoic acid Br (3), CN (2), OCH₃ (5) 1805490-58-7 256.06 Not reported

Key Observations :

  • Substituent Position : Bromo at position 3 (as in 3-Bromo-2-methylbenzoic acid ) reduces steric hindrance compared to para-substituted analogs (e.g., 4-Bromo-2-methylbenzoic acid).
  • Electron-Withdrawing Groups: Cyano (CN) and nitro (NO₂) groups increase acidity. For example, 5-Bromo-2-methyl-3-nitrobenzoic acid is expected to have a lower pKa than methyl-substituted analogs due to the nitro group’s strong electron-withdrawing effect.
  • Melting Points: 4-Bromo-2-methylbenzoic acid melts at 181°C , while cyano-containing analogs (e.g., 3-Bromo-2-cyano-5-methoxybenzoic acid) likely have higher melting points due to increased polarity.

Commercial Availability and Pricing

  • Cost Trends: 3-Bromo-2-methylbenzoic acid is priced at JPY 5,000 for 5g . The target compound, with additional synthetic complexity (cyano group), would likely command a higher price if available.
  • Synthesis Challenges: Limited commercial availability of cyano-substituted analogs (e.g., 3-Bromo-5-(methoxycarbonyl)benzoic acid ) suggests specialized synthesis routes are required.

Q & A

Q. What are the standard laboratory-scale synthesis protocols for 3-Bromo-5-cyano-2-methylbenzoic acid, and how are reaction conditions optimized for yield and purity?

  • Methodological Answer : The synthesis involves two key steps: (1) Bromination of 2-methylbenzoic acid using liquid bromine (Br₂) with Fe³⁺ as a catalyst in water, and (2) cyanation to introduce the nitrile group. Reaction optimization includes controlling temperature (20–50°C) and catalyst concentration. Purification is achieved via crystallization, with toluene used industrially to enhance crystal quality . Table 1 : Synthetic Protocol Overview
StepReagents/ConditionsPurposeYield Optimization Tips
1Br₂, Fe³⁺, H₂O, 20–50°CBrominationMonitor reaction progress via TLC
2KCN or CuCNCyanationUse inert atmosphere to avoid side reactions
3Crystallization (toluene)PurificationSlow cooling for larger crystals

Q. Which purification techniques are most effective for isolating this compound?

  • Methodological Answer : Crystallization is the primary method. Laboratory-scale purification uses water or ethanol, while industrial processes employ toluene to remove impurities. Recrystallization solvents should be selected based on solubility differences between the product and byproducts. Centrifugation and vacuum filtration are recommended for efficient isolation .

Advanced Research Questions

Q. How do electronic effects of substituents influence the regioselectivity of nucleophilic aromatic substitution (NAS) reactions in this compound?

  • Methodological Answer : The electron-withdrawing cyano (-CN) and bromine (-Br) groups activate specific positions on the aromatic ring. NAS occurs preferentially at the para position to the cyano group due to its strong -M effect. Computational modeling (e.g., DFT calculations) can predict reactive sites, while experimental validation via kinetic studies under varying pH and nucleophile concentrations confirms selectivity .

Q. What advanced catalytic systems can enhance the efficiency of cyanation steps compared to traditional Fe³⁺-mediated methods?

  • Methodological Answer : Transition-metal catalysts (e.g., Pd/Cu systems) or photoredox catalysis under flow chemistry conditions (see ) may improve cyanation efficiency. For example, flow reactors enable precise control over residence time and temperature, reducing side reactions. Comparative studies should evaluate turnover frequency (TOF) and catalyst stability . Table 2 : Catalytic Systems for Cyanation
Catalyst SystemConditionsAdvantagesLimitations
Fe³⁺/Br₂ (traditional)Aqueous, 50°CLow cost, simple setupLow selectivity
Pd/Cu nanoparticlesDMF, 80°C, N₂ atmHigh regioselectivityCostly catalyst recovery
Photoredox (Ru-based)Continuous flow, RTFast kinetics, scalableRequires UV light source

Q. How can researchers resolve contradictions in reported reaction yields for bromination steps across studies?

  • Methodological Answer : Systematic reproducibility studies should:
  • Compare solvent polarity (water vs. acetonitrile) and catalyst loading.
  • Use HPLC or GC-MS to quantify intermediates and byproducts.
  • Validate purity via melting point analysis and ¹H NMR.
    For example, Fe³⁺ concentration variations (0.1–1.0 mol%) may explain yield discrepancies due to incomplete bromination at lower loadings .

Data Contradiction Analysis

Q. Why do some studies report successful Suzuki-Miyaura coupling with brominated benzoic acids, while others observe no reactivity?

  • Methodological Answer : Reactivity depends on steric hindrance and electronic effects. The methyl group in this compound may sterically block coupling at the bromine site. To test this:
  • Perform coupling reactions with bulky (e.g., triphenylphosphine) vs. small (e.g., Pd(PPh₃)₄) catalysts.
  • Analyze via X-ray crystallography to confirm steric constraints.
    Reference analogous compounds (e.g., 3-Bromo-2-chloro-5-cyanobenzoic acid) where chlorine’s smaller size permits coupling .

Key Functional Group Reactivity

Table 3 : Reactivity Profile of this compound

Functional GroupReaction TypeReagents/ConditionsKey Applications
-BrNucleophilic SubstitutionKCN, NH₃, or Grignard reagentsSynthesis of amines or nitriles
-CNReductionLiAlH₄ (to -CH₂NH₂)Prodrug development
-COOHEsterificationSOCl₂/ROHPolymer precursors

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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